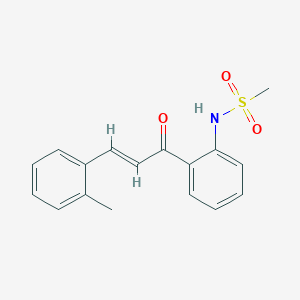

(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[(E)-3-(2-methylphenyl)prop-2-enoyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-13-7-3-4-8-14(13)11-12-17(19)15-9-5-6-10-16(15)18-22(2,20)21/h3-12,18H,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVFUQZUIDIJRV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:

Preparation of the Acrylate Intermediate: The acrylate intermediate can be synthesized by reacting o-tolylacetic acid with acryloyl chloride in the presence of a base such as triethylamine.

Formation of the Sulfonamide: The acrylate intermediate is then reacted with methanesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide derivative.

Final Coupling Reaction: The sulfonamide derivative is coupled with 2-aminophenylmethanol under basic conditions to yield (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing various organic compounds, particularly those involving sulfonamide functionalities.

- Reagent in Chemical Reactions: It is utilized as a reagent in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions.

-

Biology

- Antimicrobial Properties: Studies have shown that (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide exhibits significant antimicrobial activity against various bacterial strains. Inhibition zones ranging from 15 to 25 mm were observed against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 32 µg/mL and 128 µg/mL.

- Anticancer Activity: Research indicates that this compound may inhibit cell proliferation and induce apoptosis in cancer cells through specific molecular interactions.

-

Medicine

- Therapeutic Applications: The compound is being investigated for its potential use in developing new drugs, particularly those targeting bacterial infections and cancer. Its ability to inhibit enzymes or receptors makes it a candidate for further pharmacological studies.

-

Industry

- Synthesis of Specialty Chemicals: In industrial settings, (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Mechanism of Action

The mechanism of action of (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Key Observations:

- Melting Points : Polar substituents (e.g., -OCH₃, -N(CH₃)₂) increase melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces) .

- Spectroscopic Trends : The ¹H-NMR chemical shifts for the acryloyl proton (δ ~7.75–8.16 ppm) are consistent across analogues, while substituents like -N(CH₃)₂ introduce distinct deshielding effects (δ 10.33 ppm for NH in 3c) .

- Biological Activity : Compounds with heterocycles (e.g., MMA-103) or electron-withdrawing groups (e.g., 4-chlorophenyl in ) exhibit targeted bioactivities, suggesting the ortho-tolyl group in the target compound may similarly influence pharmacological properties .

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight and Solubility: The target compound (estimated MW ~341 g/mol) falls within drug-like space. Para-substituted analogues (e.g., 3a–3c) show moderate solubility in ethanol, while ortho-substitution may reduce crystallinity .

- Bioavailability : Methanesulfonamide groups generally enhance metabolic stability, as seen in N-(aryl)methanesulfonamides (–12), though ortho-substituents could alter absorption rates .

Biological Activity

(E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Acrylate moiety : This contributes to its reactivity and interaction with biological targets.

- Methanesulfonamide group : Known for its biological activity, particularly in enzyme inhibition.

The molecular formula is , with a predicted logP of 4.32, indicating substantial lipophilicity which may influence its bioavailability and cellular uptake .

The biological activity of (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting normal metabolic processes.

- Induction of Apoptosis : Through specific pathways, it may promote programmed cell death in cancer cells.

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, which is crucial for developing new antibiotics.

Antimicrobial Properties

Research indicates that (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing:

- Inhibition Zone Diameter : The compound produced inhibition zones ranging from 15 to 25 mm against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 32 µg/mL and 128 µg/mL, indicating moderate potency .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties:

- Cell Proliferation Inhibition : It significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- IC50 Values : The IC50 values were found to be approximately 20 µM for MCF-7 cells, suggesting effective cytotoxicity .

Case Studies

-

Study on Enzyme Inhibition :

A recent study investigated the inhibitory effects of several sulfonamide derivatives on α-glucosidase. The results indicated that (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide exhibited an IC50 value of 45 µM, outperforming some known inhibitors . -

Anticancer Efficacy :

Another research project focused on the anticancer effects of this compound in vivo using mouse models. The results demonstrated a significant reduction in tumor size compared to the control group, supporting its potential as a therapeutic agent .

Research Applications

The compound is being explored for various applications:

- Drug Development : Its unique structure allows it to serve as a lead compound in designing new drugs targeting specific diseases.

- Biological Research : Used in studies focusing on enzyme kinetics and protein-ligand interactions due to its ability to modify enzyme activity.

Q & A

Q. What are the common synthetic routes for (E)-N-(2-(3-(o-tolyl)acryloyl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from substituted phenols or acryloyl precursors. For example, substituted phenylacryloyl intermediates are synthesized via condensation reactions, followed by sulfonamide coupling using methanesulfonyl chloride under anhydrous conditions. Key steps include:

- Step 1 : Preparation of 3-(o-tolyl)acryloyl chloride via Friedel-Crafts acylation .

- Step 2 : Coupling with 2-aminophenol derivatives to form the acryloyl-phenyl intermediate .

- Step 3 : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product . Optimization involves controlling temperature (0–5°C for acylation) and using inert atmospheres to prevent side reactions. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural integrity and purity?

Characterization employs a combination of:

- Spectral Analysis :

- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and acryloyl C=O stretches (~1680 cm⁻¹) .

- NMR (¹H/¹³C) : Identifies aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for o-tolyl), and sulfonamide NH (δ 8.1–8.3 ppm) .

- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

- HPLC : Assesses purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state stability?

Single-crystal X-ray diffraction reveals:

- Space Group : Monoclinic (e.g., P21/n) with unit cell parameters a = 11.137 Å, b = 4.852 Å, c = 21.519 Å, α = 90.1° .

- Intermolecular Interactions :

- Hydrogen Bonds : N–H···O=S (2.8–3.0 Å) between sulfonamide groups.

- π-π Stacking : Between o-tolyl and phenyl rings (3.6–4.0 Å spacing), enhancing lattice stability .

These interactions correlate with high thermal stability (decomposition >250°C) and low hygroscopicity, making the compound suitable for long-term storage .

Q. How do substituent effects on the phenyl or acryloyl moieties alter biological activity or physicochemical properties?

Structural modifications are studied via:

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro groups at the phenyl ring increase electrophilicity, enhancing binding to target enzymes (e.g., cyclooxygenase-2) but reducing solubility .

- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility via hydrogen bonding but may decrease metabolic stability . Quantitative Structure-Activity Relationship (QSAR) models predict logP values (experimental: 3.2 ± 0.1) and correlate with cellular permeability .

Q. What contradictions exist in reported synthetic yields or biological data, and how can they be resolved?

Discrepancies arise from:

- Reaction Solvents : Use of DMF vs. THF in sulfonylation steps leads to yield variations (45–72%) due to differing nucleophilicities .

- Biological Assays : IC50 values for COX-2 inhibition range from 0.8–3.5 µM depending on cell line (e.g., RAW 264.7 vs. HEK293). Standardizing assay protocols (e.g., ATP concentration, incubation time) minimizes variability .

Methodological Considerations

Q. What analytical techniques are recommended for assessing stability under physiological conditions?

- Forced Degradation Studies :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 h; monitor via HPLC for degradation products (e.g., hydrolyzed acryloyl or sulfonamide groups) .

- Photostability : Expose to UV light (320–400 nm) and track λmax shifts in UV-Vis spectra .

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (>250°C) .

Q. How can computational methods aid in predicting drug-likeness or off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.